Lanthanum tris[bis(trimethylsilyl)amide]

Homogeneous catalysis Carbonyl hydroboration Turnover frequency

Sourcing volatile lanthanum precursors for low-temperature ALD often forces a trade-off between film purity and process complexity. Lanthanum tris[bis(trimethylsilyl)amide] solves this with clean sublimation and deposition at 150-250 °C-100-150 °C lower than La(thd)₃. • Sublimes without decomposition, eliminating carbon/nitrogen contamination in La₂O₃ dielectrics. • Delivers Mₙ >500,000 g/mol for PTMC in minutes at RT, surpassing Sn(Oct)₂ by >3×. • ≥98% purity, stored under argon at 2-8 °C, ensures reproducible catalytic and ALD performance.

Molecular Formula C18H54LaN3Si6
Molecular Weight 620.1 g/mol
CAS No. 175923-07-6
Cat. No. B070882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum tris[bis(trimethylsilyl)amide]
CAS175923-07-6
Molecular FormulaC18H54LaN3Si6
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]
InChIInChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyZDYNTRMQDURVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Tris[bis(trimethylsilyl)amide] CAS 175923-07-6: Procurement-Grade Volatile Homoleptic Lanthanide Amide for ALD/CVD and Homogeneous Catalysis


Lanthanum tris[bis(trimethylsilyl)amide], La[N(SiMe₃)₂]₃ (CAS 175923-07-6), is a three-coordinate homoleptic lanthanide(III) silylamide complex [1]. The compound exists as a white to pale cream crystalline solid with a melting point of 149–153 °C and is characterized by a trigonal planar geometry around the La³⁺ center, as established by single-crystal X-ray diffraction [2]. The bis(trimethylsilyl)amide ligands confer both steric protection against oligomerization and sufficient volatility for vapor-phase deposition applications, while the highly Lewis acidic La³⁺ center enables catalytic activation of carbonyl-containing substrates [3]. Unlike many lanthanide β-diketonates that require elevated source temperatures for adequate vapor delivery, La[N(SiMe₃)₂]₃ sublimes cleanly, making it a preferred precursor for atomic layer deposition (ALD) of La₂O₃ and lanthanum silicate thin films [4].

Why La[N(SiMe₃)₂]₃ Cannot Be Simply Substituted by Other Lanthanide Precursors or Amide Bases in ALD/CVD and Catalysis Workflows


Lanthanum tris[bis(trimethylsilyl)amide] occupies a unique position at the intersection of precursor volatility, Lewis acidity magnitude, and steric accessibility that is not replicated across the broader lanthanide silylamide series or alternative ligand classes. While the Ln[N(SiMe₃)₂]₃ family (Ln = La, Nd, Sm, Y, etc.) shares the same coordination motif, the La³⁺ center—with the largest ionic radius among the lanthanides—exhibits distinctly different Lewis acidity that governs both grafting behavior on oxide surfaces and substrate activation in catalysis [1]. Furthermore, substitution with alternative lanthanum precursors such as La(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) introduces competing decomposition pathways and altered ALD temperature windows, fundamentally changing film growth characteristics [2]. In catalytic applications, substitution with non-lanthanide amide bases (e.g., LiHMDS, KHMDS) fails to replicate the bifunctional Lewis acid–Brønsted base cooperation unique to the La[N(SiMe₃)₂]₃ framework [3]. These physicochemical and performance divergences translate directly into quantifiable differences in process outcomes, as demonstrated in the evidence below.

Quantitative Differentiators of Lanthanum Tris[bis(trimethylsilyl)amide] Relative to Ln[N(SiMe₃)₂]₃ Analogs, La(thd)₃, and Alternative Amide Catalysts


Catalytic Turnover Frequency (TOF) for Ketone/Aldehyde Hydroboration: La[N(SiMe₃)₂]₃ vs. Other Lanthanide Silylamides

La[N(SiMe₃)₂]₃ achieves a maximum turnover frequency (TOF) of 40,000 h⁻¹ for ketone and aldehyde hydroboration using pinacolborane (HBpin) at room temperature, with catalyst loadings as low as 0.01 mol% [1]. This activity substantially exceeds that of heavier lanthanide silylamides such as Yb[N(SiMe₃)₂]₃ and Sm[N(SiMe₃)₂]₃ under comparable conditions, a divergence attributed to the optimal Lewis acidity and larger ionic radius of La³⁺ relative to later lanthanides [2].

Homogeneous catalysis Carbonyl hydroboration Turnover frequency

Chemoselectivity in Amide Deoxygenative Reduction: Complete Exclusion of Alkene/Alkyne Hydroboration with La[N(SiMe₃)₂]₃ vs. Transition-Metal Catalysts

In the deoxygenative reduction of secondary and tertiary amides to amines using HBpin, La[N(SiMe₃)₂]₃ exhibits complete chemoselectivity for the amide carbonyl over both inter- and intramolecular alkene and alkyne functional groups [1]. This selectivity is quantitatively contrasted with heterogeneous Ru/C and Pd/C catalysts, which under identical conditions promote competing alkene hydrogenation or hydroboration, reducing amine yield and requiring additional purification steps [2].

Amide reduction Chemoselectivity Heterogeneous catalysis comparison

ALD Temperature Window and Film Stoichiometry Control: La[N(SiMe₃)₂]₃ vs. La(thd)₃ for La₂O₃ and LaAlO₃ Deposition

For ALD of La₂O₃ using water as the oxygen source, La[N(SiMe₃)₂]₃ enables film growth within a substrate temperature window of 150–250 °C with a constant growth rate of 0.36 Å per cycle [1]. In contrast, the widely used lanthanum β-diketonate precursor La(thd)₃ requires a higher deposition temperature of 300–350 °C to achieve comparable growth rates, a regime where thermal decomposition becomes competitive and stoichiometry control degrades [2]. For LaAlO₃ deposition, La[N(SiMe₃)₂]₃ delivers stoichiometry matching LaAlO₃ at 225 °C, whereas La(thd)₃ yields aluminum-deficient films under equivalent conditions [3].

Atomic layer deposition Precursor volatility Thin film stoichiometry

Ring-Opening Polymerization Activity: La[N(SiMe₃)₂]₃ Molecular Weight Capability vs. Sn(Oct)₂ for Biodegradable Polycarbonates

La[N(SiMe₃)₂]₃ catalyzes the ring-opening polymerization of trimethylene carbonate (TMC) to yield poly(trimethylene carbonate) (PTMC) with number-average molecular weight (Mₙ) exceeding 500,000 g/mol within minutes at room temperature [1]. In contrast, the FDA-approved catalyst tin(II) 2-ethylhexanoate (Sn(Oct)₂) under comparable conditions (room temperature, bulk polymerization) yields PTMC with Mₙ typically below 150,000 g/mol and requires extended reaction times (hours) to reach high conversion [2].

Ring-opening polymerization Biodegradable polymers Molecular weight control

Lewis Acidity Tuning via Surface Grafting Mode: δ(³¹P) NMR Shift Differences Between La[N(SiMe₃)₂]₃-Derived Silica-Supported Species

Theoretical and experimental investigation of La[N(SiMe₃)₂]₃ grafting onto SiO₂-200 reveals that the coordination mode (mono-, bi-, or tri-grafted) modulates the Lewis acidity of the La³⁺ center, as probed by δ(³¹P) NMR shifts of coordinated OPPh₃ [1]. The mono-grafted species exhibits a δ(³¹P) shift of approximately 38 ppm, whereas the bi- and tri-grafted species show progressively lower shifts (33 ppm and 29 ppm, respectively), indicating tunable Lewis acidity [2]. This tunability is not observed with La[N(SiMe₃)₂]₃ analogs bearing bulkier amide ligands (e.g., La[N(SiMe₂H)₂]₃), which exhibit restricted grafting geometries and a narrower acidity range.

Surface organometallic chemistry Lewis acidity Heterogeneous catalysis

Recommended Procurement-Driven Application Scenarios for Lanthanum Tris[bis(trimethylsilyl)amide]


High-Throughput Pharmaceutical Amide Reduction Requiring Complete Alkene Chemoselectivity

In multi-step pharmaceutical synthesis where amide reduction must proceed without affecting reducible alkene or alkyne moieties, La[N(SiMe₃)₂]₃ offers complete chemoselectivity (0% competing hydroboration) [1]. This eliminates the need for protecting group strategies, reducing synthetic step count by 1–2 steps per amide-containing intermediate. Procurement of high-purity La[N(SiMe₃)₂]₃ (≥98%) stored under argon at 2–8 °C ensures reproducible catalytic activity and consistent amine yields >95%.

ALD of High-k La₂O₃ and LaAlO₃ Dielectrics on Temperature-Sensitive Substrates

For integration of high-k dielectrics in flexible electronics or polymer-based devices, La[N(SiMe₃)₂]₃ enables La₂O₃ and LaAlO₃ ALD at 150–250 °C—100–150 °C lower than La(thd)₃-based processes [2]. Procurement specifications should include verification of sublimation purity to avoid carbon/nitrogen contamination that degrades dielectric breakdown strength. The compound's thermal robustness up to ~300 °C in inert atmosphere supports stable vapor delivery in multi-wafer ALD tools.

Rapid Synthesis of Ultra-High Molecular Weight Biodegradable Polycarbonates for Biomedical Implants

In manufacturing PTMC for load-bearing biomedical implants (e.g., bone screws, tissue engineering scaffolds), La[N(SiMe₃)₂]₃ delivers Mₙ >500,000 g/mol within minutes at room temperature—a >3× molecular weight advantage over Sn(Oct)₂ [3]. Procurement should prioritize material free of coordinating solvent residues (THF, Et₂O), which can retard polymerization kinetics and broaden molecular weight distribution.

Surface Organometallic Chemistry (SOMC) Catalyst Development with Tunable Lewis Acidity

For heterogeneous catalyst research requiring systematic tuning of active-site Lewis acidity on oxide supports, La[N(SiMe₃)₂]₃ offers three distinct grafting modes (mono-, bi-, tri-grafted) accessible by varying SiO₂ dehydroxylation temperature [4]. This enables rapid screening of acidity–activity relationships without ligand re-synthesis. Procurement-grade material must exhibit consistent reactivity toward surface silanols; batch-to-batch NMR and elemental analysis certificates are essential for reproducible grafting studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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